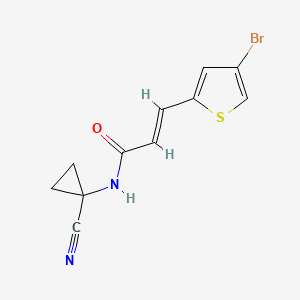

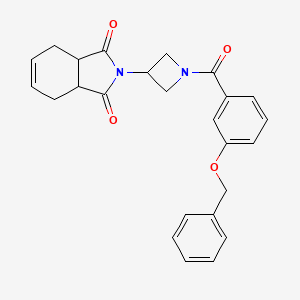

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide” is a derivative of piperazine . Piperazine derivatives are often used in the treatment of allergies .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .Physical And Chemical Properties Analysis

One of the similar compounds, “®(-)-1-[(4-chlorophenyl)phenyl]methyl-4-[2-[(4-amino)sulfonyl]phenylamino]ethyl piperazine (3f)”, has a yield of 71%, melting point of 72–75°C, and [α] 30 D: −5.02 (c = 1, EtOH) .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, closely related to the compound , were synthesized and investigated for their potential anticancer activities. Specifically, derivatives with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Antimicrobial Activity

Compounds synthesized from benzo[b]thiophen-4-yl and benzo[d]isothiazole-3-yl linked to a piperazine derivative exhibited notable antimicrobial activity. One compound, in particular, showed potent activity against gram-negative bacteria P. aeruginosa, surpassing the standard drug chloramphenicol in inhibitory efficacy. Other derivatives demonstrated effective inhibitory activity against S. aureus, P. aeruginosa, E. coli, and the fungal strain C. albicans (Mishra & Chundawat, 2019).

Analgesic Activity

A novel compound, closely related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, demonstrated significant analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This compound showed high affinity for rat sodium channel site 2 and potent inhibitory activity against TTX-R Na+ currents of the rat dorsal root ganglia sensory neuron, indicating potential for pain management applications (Kam et al., 2012).

Enhancement of A1 Adenosine Receptor Activity

The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives revealed their potential as allosteric enhancers of the A1-adenosine receptor. This finding suggests a novel approach for modulating the A1 receptor's activity, which could be beneficial in treating disorders related to this receptor's dysfunction (Romagnoli et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been found to target protein kinase b (pkb or akt) and h1 receptors .

Mode of Action

Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . They also have higher affinity to H1 receptors than histamine .

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is key in regulating growth and survival within cells.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOUHOBZHDCVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2800602.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2800603.png)

![4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800604.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)

![N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800609.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/no-structure.png)

![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)